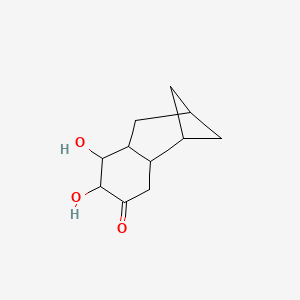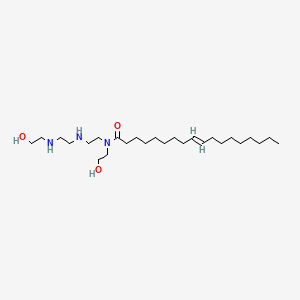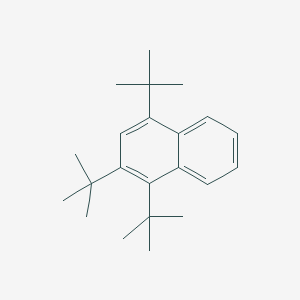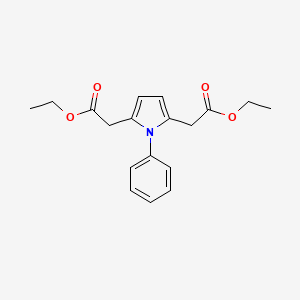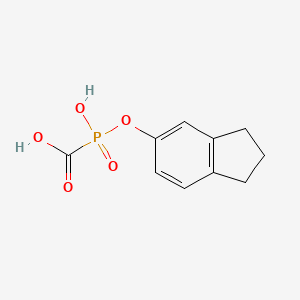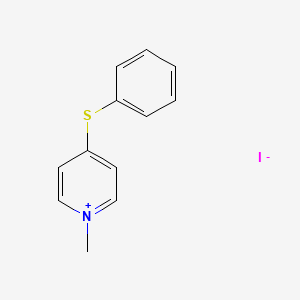
1-Methyl-4-(phenylthio)pyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(phenylthio)pyridinium iodide is a pyridinium salt with a unique structure that includes a phenylthio group attached to the pyridinium ring
Métodos De Preparación
The synthesis of 1-Methyl-4-(phenylthio)pyridinium iodide typically involves the reaction of 4-methylpyridine with phenylthiol in the presence of an iodinating agent. The reaction conditions often include the use of solvents such as 2-propanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Methyl-4-(phenylthio)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-4-(phenylthio)pyridinium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and its use in imaging techniques.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(phenylthio)pyridinium iodide involves its interaction with cellular components. It can interfere with oxidative phosphorylation in mitochondria, leading to the inhibition of complex I and depletion of ATP, ultimately causing cell death . This mechanism is particularly relevant in studies of neurotoxicity and neurodegenerative diseases.
Comparación Con Compuestos Similares
1-Methyl-4-(phenylthio)pyridinium iodide can be compared with other pyridinium salts, such as:
1-Methyl-4-phenylpyridinium iodide: Known for its neurotoxic properties and use in Parkinson’s disease research.
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: Used as a probe for micropolarity determinations.
2-(2-(4-Hydroxy-phenyl)-vinyl)-1-methyl-pyridinium iodide:
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific research and industrial uses.
Propiedades
Número CAS |
73840-42-3 |
|---|---|
Fórmula molecular |
C12H12INS |
Peso molecular |
329.20 g/mol |
Nombre IUPAC |
1-methyl-4-phenylsulfanylpyridin-1-ium;iodide |
InChI |
InChI=1S/C12H12NS.HI/c1-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 |
Clave InChI |
IQDNSAKKVJFFPE-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=C(C=C1)SC2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


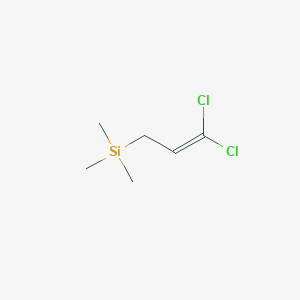
![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)
![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)


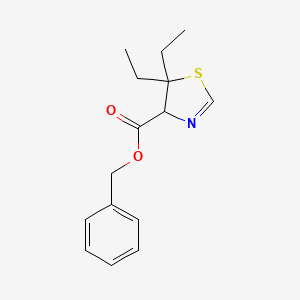
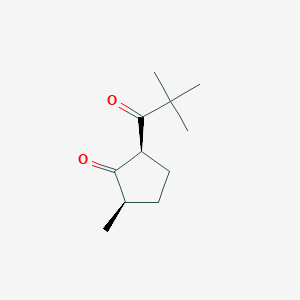
![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)

